molecular formula C9H10ClNO2 B594715 Ethyl 4-chloro-3-methylpicolinate CAS No. 1261564-12-8

Ethyl 4-chloro-3-methylpicolinate

Cat. No.: B594715
CAS No.: 1261564-12-8
M. Wt: 199.634
InChI Key: BKXKPCHANVYTJG-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-methylpicolinate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of picolinic acid, where the ethyl ester group is attached to the carboxyl group, and the chlorine and methyl groups are substituted on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-3-methylpicolinate typically involves the esterification of 4-chloro-3-methylpicolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-3-methylpicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-chloro-3-methylpicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-methylpicolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-chloro-3-methylpicolinate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

IUPAC Name

ethyl 4-chloro-3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)7(10)4-5-11-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXKPCHANVYTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717271
Record name Ethyl 4-chloro-3-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261564-12-8
Record name Ethyl 4-chloro-3-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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